1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[2,3-c]pyrrole core structure, which is a fused ring system combining a chromene and a pyrrole ring. The presence of a 4-fluorophenyl and a phenethyl group adds to its structural complexity and potential biological activity.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One preparative procedure involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and phenethyl groups can enhance binding affinity to specific sites, while the chromeno[2,3-c]pyrrole core can participate in various biochemical pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-phenethyl-1H-pyrrole-2,5-dione: This compound shares the fluorophenyl and phenethyl groups but has a different core structure.
2-Phenethyl-1H-indole-3-carboxylic acid: Similar in having a phenethyl group and a heterocyclic core but differs in the specific ring system and functional groups.
Uniqueness
1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its fused chromeno[2,3-c]pyrrole structure, which combines the properties of both chromene and pyrrole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO3/c26-18-12-10-17(11-13-18)22-21-23(28)19-8-4-5-9-20(19)30-24(21)25(29)27(22)15-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXDZJCLMBQERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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